4-Bromotetrahydropyran

Overview

Description

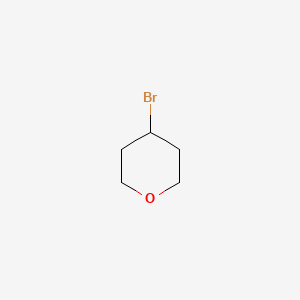

4-Bromotetrahydropyran (4-Br-THP, CAS 25637-16-5) is a brominated six-membered oxygen heterocycle with the molecular formula C₅H₉BrO. It is a colorless to yellow-orange liquid (boiling point: 61°C, purity ≥98% by GC) and serves as a versatile building block in organic synthesis . Its tetrahydropyran (THP) core is prevalent in natural products like diospongins and centolobine, making it valuable for constructing bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromotetrahydropyran can be synthesized through several methods. One common approach involves the bromination of tetrahydropyran using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically takes place in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. The bromination process is optimized to achieve high yields and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 4-Bromotetrahydropyran undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.

Coupling Reactions: It can participate in Suzuki coupling reactions with boron reagents to form carbon-carbon bonds.

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Coupling: Palladium catalysts in the presence of base and boronic acids.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

Substitution: Hydroxyl-tetrahydropyran, alkoxy-tetrahydropyran, amino-tetrahydropyran.

Coupling: Various substituted tetrahydropyrans with extended carbon chains.

Reduction: Tetrahydropyran.

Scientific Research Applications

Synthetic Applications

4-Bromotetrahydropyran serves as an important reactant in several key organic synthesis processes:

- Nickel-Catalyzed Suzuki Coupling Reactions :

- Melanocortin-4 Receptor Agonist :

- Synthesis of Aliphatic Hydrocarbons :

- Anthranilic Acids Production :

- Gephyrotoxin Synthesis :

- Antiatherogenic Antioxidants :

Case Study 1: Synthesis of 2,6-Disubstituted 4-Bromotetrahydropyrans

A recent study demonstrated an efficient one-pot synthesis method for 2,6-disubstituted derivatives using a catalytic system involving zinc bromide. This method showed high diastereoselectivity and good yields (65-85%) when reacting with various aldehydes and allyl bromide . The reaction mechanism involves a tandem carbonyl allylation followed by Prins cyclization.

Case Study 2: Discovery of Sulfonamidebenzamides

In another investigation, this compound was utilized to prepare sulfonamidebenzamides through SN2 displacement reactions. The resulting compounds exhibited selective apoptotic activity, highlighting the potential of this compound in drug discovery and development .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 4-Bromotetrahydropyran depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In coupling reactions, it forms carbon-carbon bonds via palladium-catalyzed cross-coupling mechanisms. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Reactivity in Cross-Coupling Reactions

4-Br-THP is compared with other alkyl and aryl bromides in photoredox and nickel-catalyzed couplings:

Key Insights :

- Selectivity : 4-Br-THP exhibits higher reactivity in alkyl–aryl couplings compared to rigid heteroaromatic bromides (e.g., 3-bromopyridine) due to favorable silyl radical activation .

- Dual Functionalization : Sequential coupling of 4-Br-THP and aryl bromides (e.g., methyl 4-bromobenzoate) enables iterative synthesis of complex molecules .

Thermal and Chemical Stability

Key Insights :

- Low Boiling Point : 4-Br-THP’s volatility (61°C) facilitates solvent removal but necessitates careful handling .

- Base Tolerance: Reactions with 4-Br-THP proceed efficiently in the presence of inorganic bases (e.g., Na₂CO₃), unlike aryl bromides, which may decompose under harsh conditions .

Key Insights :

- DNA Compatibility : 4-Br-THP’s stability in aqueous conditions (20% H₂O) makes it unique for bioconjugation, unlike moisture-sensitive aryl bromides .

- Sustainability : Its use in ionic liquid-mediated Prins cyclization aligns with green chemistry trends, whereas traditional solvents are required for most aryl bromides .

Biological Activity

4-Bromotetrahydropyran (CHBrO) is a chemical compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, biological implications, and relevant case studies.

This compound is characterized by its molecular formula CHBrO and a molecular weight of approximately 165.03 g/mol. It features a tetrahydropyran ring with a bromine substituent at the 4-position, which influences its reactivity and biological interactions. The compound is soluble in organic solvents and has been utilized as an intermediate in various synthetic pathways, particularly in organic chemistry.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, including the Prins cyclization reaction, which has been shown to yield high diastereoselectivity. Recent studies have employed zinc bromide as a catalyst to facilitate the one-pot synthesis from aldehydes and allyl bromide, resulting in good yields of the desired product .

Table 1: Summary of Synthetic Methods for this compound

| Method | Yield (%) | Diastereoselectivity |

|---|---|---|

| Prins Cyclization | 65-85 | High |

| Barbier–Prins Reaction | Low | Moderate |

Biological Activities

The biological activities associated with tetrahydropyrans, including this compound, are diverse. Tetrahydropyrans are known to exhibit antiviral, antimicrobial, anti-nociceptive, and anti-proliferative properties. Specifically, compounds containing tetrahydropyran moieties have been reported to interact with various biological targets, making them valuable in medicinal chemistry .

Antimicrobial Activity

Research indicates that tetrahydropyrans can possess significant antimicrobial properties. For instance, derivatives of this compound have been tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism of action is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Antiviral Activity

Tetrahydropyrans have also been investigated for their antiviral activities. Studies suggest that certain derivatives can inhibit viral replication by targeting specific enzymes involved in the viral life cycle. This highlights the potential for developing antiviral agents based on the tetrahydropyran scaffold.

Case Studies

- Antimicrobial Efficacy : A study examined the antimicrobial effects of synthesized this compound derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that some derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Antiviral Potential : In another investigation, researchers explored the antiviral activity of a series of tetrahydropyran-based compounds against influenza virus. The findings indicated that certain compounds significantly reduced viral titers in vitro, suggesting their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Bromotetrahydropyran, and what are their key reaction conditions?

- Answer : A highly diastereoselective one-pot synthesis method employs Prins cyclization using aldehydes and allyl bromide in the presence of a Zn/ZnBr2 catalytic system in CH2Cl2. This method yields 2,6-disubstituted this compound derivatives with good efficiency (65–85% yields) . Alternative routes include hydrohalogenation of tetrahydropyran precursors, but reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side reactions .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

- Answer : Key techniques include:

- GC analysis for purity validation (>95% ).

- NMR spectroscopy (e.g., <sup>1</sup>H and <sup>13</sup>C) to confirm substitution patterns and bromine placement.

- Melting point determination (if crystalline) and boiling point analysis (205.4°C ).

- Mass spectrometry for molecular weight confirmation (165.02 g/mol ).

Advanced Research Questions

Q. How can chemoselectivity be achieved in hydrodehalogenation reactions involving this compound derivatives?

- Answer : Stannane-free hydrodehalogenation methods using transition-metal catalysts (e.g., Pd or Ni complexes) selectively remove bromine without affecting other functional groups. Critical factors include:

- Catalyst choice (e.g., Pd(PPh3)4 for mild conditions).

- Solvent selection (e.g., THF or DMF for stability).

- Temperature control (room temperature to 60°C) to suppress side reactions .

Q. What kinetic insights govern Ni/Ir-photocatalyzed coupling reactions using this compound as a substrate?

- Answer : Temporal-concentration profiles reveal that the reaction proceeds via an ArNi<sup>II</sup>(L)Br intermediate, with rate-determining steps influenced by:

- Catalyst concentration (Ni/Ir ratio).

- Light intensity (for photoactivation).

- Substrate electronic effects (e.g., electron-withdrawing groups accelerate oxidative addition) .

Q. How can researchers resolve contradictions in reported diastereoselectivity for Prins cyclization-based syntheses?

- Answer : Discrepancies in diastereoselectivity (e.g., 80–95% ) often arise from:

- Solvent effects : Polar solvents (CH2Cl2) favor tighter transition states.

- Catalyst loading : Higher ZnBr2 concentrations improve stereochemical control.

- Reaction monitoring : Use in-situ NMR or HPLC to track intermediate equilibration .

Q. What strategies mitigate hazards during large-scale synthesis of this compound?

- Answer : Safety protocols include:

- Ventilated systems to handle bromine vapors.

- Batch-wise addition of allyl bromide to prevent exothermic runaway.

- Waste management : Neutralization of residual HBr before disposal .

Q. Data Analysis and Reproducibility

Q. How should researchers address variability in reaction yields across different synthetic methods?

- Answer : Conduct a systematic Design of Experiments (DOE) to isolate variables:

- Catalyst screening : Compare ZnBr2 vs. BF3·OEt2 in Prins cyclization.

- Temperature gradients : Test 0°C to reflux conditions.

- Replicate studies : Minimum triplicate runs to assess reproducibility .

Q. What analytical approaches validate the absence of regioisomers in this compound synthesis?

- Answer : Use HPLC-MS with a chiral column to separate isomers. Cross-validate with 2D NMR (NOESY) to confirm spatial proximity of substituents .

Q. Applications in Complex Synthesis

Q. How is this compound utilized as an intermediate in natural product synthesis?

- Answer : It serves as a key building block for:

- Terpene derivatives : Bromine acts as a leaving group for subsequent cross-coupling.

- Pharmaceutical intermediates : E.g., anticancer agents via Suzuki-Miyaura coupling .

Q. Methodological Best Practices

Q. How can researchers ensure reproducibility in photoredox reactions involving this compound?

Properties

IUPAC Name |

4-bromooxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO/c6-5-1-3-7-4-2-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVBVKTPDEWDNRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00537841 | |

| Record name | 4-Bromooxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00537841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25637-16-5 | |

| Record name | 4-Bromooxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00537841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromotetrahydro-2H-pyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.